molecular formula C29H36ClNO3 B12680188 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 71752-27-7

4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12680188
CAS No.: 71752-27-7
M. Wt: 482.1 g/mol
InChI Key: PULQNXRMNDYTKN-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes a chloro-substituted naphthalene ring, a dodecyloxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthalene core, the introduction of the chloro and dodecyloxyphenyl groups, and the final carboxamide formation. One common method involves the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, where chlorine gas or a chlorinating agent reacts with the naphthalene core.

    Attachment of the Dodecyloxyphenyl Group: This step involves the formation of an ether linkage between the phenyl group and the dodecyl chain, typically through a Williamson ether synthesis.

    Formation of the Carboxamide Group: The final step involves the reaction of the naphthalene derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: A compound with similar chloro and aromatic features but different functional groups.

    2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Another compound with a chloro-substituted aromatic ring.

Uniqueness

4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71752-27-7

Molecular Formula

C29H36ClNO3

Molecular Weight

482.1 g/mol

IUPAC Name

4-chloro-N-(2-dodecoxyphenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C29H36ClNO3/c1-2-3-4-5-6-7-8-9-10-15-20-34-27-19-14-13-18-26(27)31-29(33)24-21-25(30)22-16-11-12-17-23(22)28(24)32/h11-14,16-19,21,32H,2-10,15,20H2,1H3,(H,31,33)

InChI Key

PULQNXRMNDYTKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O

Origin of Product

United States

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